molecular formula C23H18BrClN2O3 B11451922 2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

Cat. No.: B11451922
M. Wt: 485.8 g/mol
InChI Key: HHDINRMHUCYWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is a complex organic compound that features a bromophenoxy group, a benzoxazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.

    Bromination: The phenoxy group is brominated using bromine or a brominating agent like N-bromosuccinimide.

    Amide Formation: The final step involves coupling the bromophenoxy intermediate with the benzoxazole derivative using an amide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and benzoxazole rings.

    Reduction: Reduction reactions may target the amide group, converting it to an amine.

    Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: A variety of substituted phenoxy derivatives can be obtained.

Scientific Research Applications

2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving oxidative stress and enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The benzoxazole ring is known to interact with various enzymes, potentially inhibiting their activity. The bromophenoxy group may also play a role in binding to specific receptors or proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-1,3-benzoxazol-2-yl)phenylamine
  • 4-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol
  • 4-bromo-2-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol

Uniqueness

2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is unique due to its combination of a bromophenoxy group and a benzoxazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C23H18BrClN2O3

Molecular Weight

485.8 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C23H18BrClN2O3/c1-23(2,30-18-9-6-15(24)7-10-18)22(28)26-17-5-3-4-14(12-17)21-27-19-13-16(25)8-11-20(19)29-21/h3-13H,1-2H3,(H,26,28)

InChI Key

HHDINRMHUCYWFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)OC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.